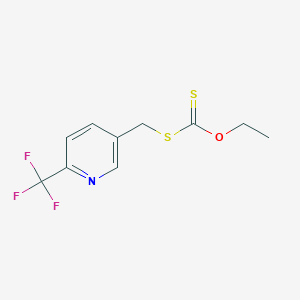

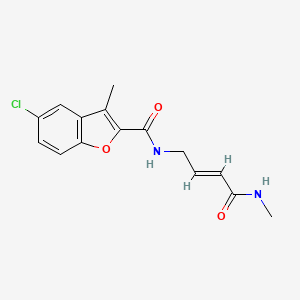

![molecular formula C18H16FNO3S2 B2723852 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2097921-94-1](/img/structure/B2723852.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a 2,2’-bithiophene moiety. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .

Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of your compound, consists of two thiophene rings connected at the 2-position . The two rings are coplanar .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For 2,2’-bithiophene, it has a melting point of 31.1 °C and a boiling point of 260 °C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the significant applications of derivatives similar to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide is in corrosion inhibition. Methoxy-substituted phenylthienyl benzamidine derivatives have demonstrated effective corrosion inhibition properties for carbon steel in acidic media. These compounds exhibit high inhibition efficiency, obey Langmuir adsorption isotherm, and are considered mixed-type inhibitors, indicating their potential in protective coatings and materials engineering to prevent metal corrosion in industrial settings (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Catalysis

In the realm of organic synthesis, certain N-isopropyliodobenzamides, which share a structural resemblance with the compound , have been evaluated as catalysts for alcohol oxidation. The study highlighted the high reactivity and environmentally benign nature of these catalysts, particularly for benzylic alcohols, showcasing their application in green chemistry and organic synthesis processes (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Anti-cancer Research

Bithiophene derivatives, including compounds structurally related to this compound, have shown promising anti-cancer potential. Research focusing on Bithienyl Fluorobenzamidine (BFB), a compound with similarities in its chemical structure, has demonstrated significant anti-proliferative effects against leukemia cell lines and has been explored for its therapeutic efficacy against acute myeloid leukemia (AML) through mechanisms such as cell cycle arrest and apoptosis induction (Algharib, Shanab, Abdel-Ghaffar, Ismail, & Mohamed, 2022).

Bioimaging and Diagnostics

Compounds containing benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Such research underscores the potential of these compounds in bioimaging, particularly in cancer diagnostics and treatment monitoring, by providing valuable insights into tumor biology and receptor expression (Tu et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide Compounds based on the 2,2’-bithiophene core have been studied as hole-transport materials (htms) for perovskite solar cells .

Mode of Action

The mode of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide It can be inferred from related compounds that the introduction of certain groups can dramatically lower both the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo) energy levels of the polymers . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide Compounds containing the 2,2’-bithiophene core have been used in the synthesis of conjugated polymers, which have applications in electronic devices .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide The properties of similar compounds suggest that they may have unique absorption and distribution characteristics due to their specific molecular structures .

Result of Action

The molecular and cellular effects of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide Related compounds have been shown to exhibit unique electronic properties, such as lower band gaps and greater maximum absorption wavelengths in solution .

Action Environment

The action, efficacy, and stability of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide can be influenced by various environmental factors. For instance, the properties of similar compounds can be influenced by the presence of certain groups in the molecule, which can affect their interaction with targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S2/c1-23-14-5-4-11(9-12(14)19)18(22)20-10-13(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,13,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGFUJDMGEONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)

![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)

![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

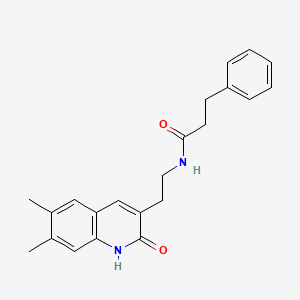

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)